1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyclopropyl group, a hydroxy group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves the following steps:
Formation of the Urea Core: The reaction begins with the formation of the urea core by reacting an isocyanate with an amine. In this case, 2-chlorophenyl isocyanate is reacted with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine under controlled conditions.
Cyclopropyl and Thiophenyl Group Introduction: The cyclopropyl and thiophenyl groups are introduced through a series of substitution reactions, where appropriate reagents and catalysts are used to ensure the desired functional groups are attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Implementing purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the chlorophenyl group to a phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified phenyl groups.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: Explored for use in the development of advanced materials with specific properties, such as conductivity or reactivity.
Biological Studies: Used in studies to understand its interaction with biological systems and potential therapeutic effects.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea: Lacks the cyclopropyl and thiophenyl groups, resulting in different chemical properties and applications.
1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxyethyl)urea: Similar structure but without the thiophenyl group, leading to variations in reactivity and biological activity.
Uniqueness
1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is unique due to the presence of both cyclopropyl and thiophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-12-4-1-2-5-13(12)19-15(20)18-10-16(21,11-7-8-11)14-6-3-9-22-14/h1-6,9,11,21H,7-8,10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZGGGOBMJYFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC=CC=C2Cl)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.